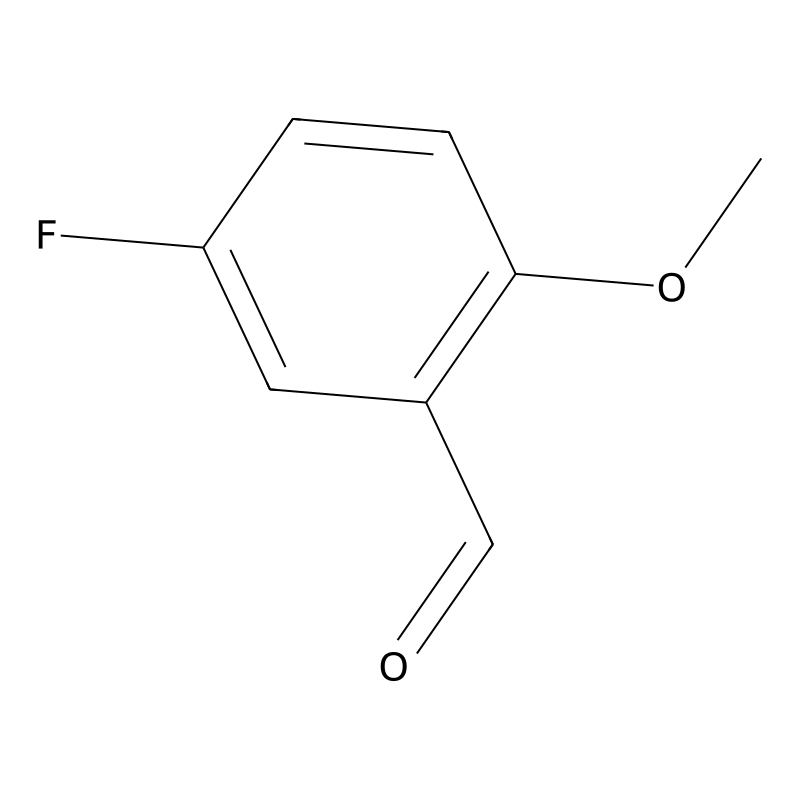

5-Fluoro-2-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzaldehyde structure, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow to yellow solid and has a melting point range of 41-46 °C .

5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:

Medicinal Chemistry

- Drug discovery and development: 5-F-2-OMe-benzaldehyde serves as a versatile starting material for the synthesis of diverse bioactive molecules with potential therapeutic applications []. Its incorporation into the structure of potential drugs can modulate various properties, including lipophilicity, metabolic stability, and biological activity [, ]. Studies have explored its use in the development of:

- Anticancer agents: Derivatives of 5-F-2-OMe-benzaldehyde have shown promising antitumor activity against various cancer cell lines [, ].

- Antimicrobial agents: Research suggests that compounds containing the 5-F-2-OMe-benzaldehyde moiety exhibit antibacterial and antifungal properties.

- Anti-inflammatory and analgesic agents: Studies indicate the potential of 5-F-2-OMe-benzaldehyde derivatives for treating inflammatory and pain conditions.

Materials Science

- Organic synthesis: 5-F-2-OMe-benzaldehyde is a valuable building block for the synthesis of complex organic molecules with tailored properties. Its presence can influence:

- Electronic properties: The incorporation of the fluorine atom can introduce electron-withdrawing character, affecting the overall electronic properties of the resulting material.

- Solubility and self-assembly: The methoxy group can enhance the solubility of the molecule in organic solvents, while also influencing self-assembly behavior in the formation of supramolecular structures.

- Liquid crystal behavior: Studies have explored the use of 5-F-2-OMe-benzaldehyde derivatives in the development of new liquid crystalline materials with potential applications in displays and sensors.

- Aldol Condensation: This reaction involves the formation of β-hydroxy aldehydes or ketones through the reaction of two carbonyl compounds.

- Electrophilic Aromatic Substitution: The presence of the methoxy group enhances nucleophilicity, making the aromatic ring more reactive towards electrophiles.

- Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Several methods can be employed to synthesize 5-Fluoro-2-methoxybenzaldehyde:

- Fluorination: Starting from 2-methoxybenzaldehyde, fluorination can be achieved using reagents like Selectfluor or other fluorinating agents.

- Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions, such as the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide.

- Direct Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide in the presence of a base .

5-Fluoro-2-methoxybenzaldehyde serves as an important building block in organic synthesis. Its applications include:

- Pharmaceutical Synthesis: It is used in the development of various pharmaceuticals due to its unique structural features.

- Material Science: This compound may serve as a precursor for synthesizing advanced materials, including polymers and resins.

- Research: It is utilized in laboratories for various

Several compounds share structural similarities with 5-Fluoro-2-methoxybenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxybenzaldehyde | Lacks fluorine; more hydrophilic | |

| 5-Chloro-2-methoxybenzaldehyde | Contains chlorine instead of fluorine | |

| 4-Fluoro-2-methoxybenzaldehyde | Different substitution pattern on the ring |

5-Fluoro-2-methoxybenzaldehyde stands out due to its fluorine substitution at the 5-position, which can significantly influence its reactivity and biological properties compared to other similar compounds .

The synthesis of fluorinated aromatic compounds began with Alexander Borodin’s 1862 halogen-exchange reaction, which introduced fluorine into organic frameworks. Early 20th-century advancements, such as the Schiemann reaction (1927), enabled the preparation of fluoroaromatics via diazonium salts. 5-Fluoro-2-methoxybenzaldehyde represents a modern iteration of these methodologies, combining fluorine’s electronegativity (-I effect) with the methoxy group’s electron-donating (+M) properties to modulate reactivity. Industrial-scale production became feasible through optimized halogen-exchange protocols, as demonstrated in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.

Position in Contemporary Organic Synthesis

This compound is pivotal in constructing bioactive molecules:

- Pharmaceuticals: Serves as a precursor to mitogen-activated protein kinase (MAPK) inhibitors and 5-HT(1A) receptor ligands.

- Materials Science: Enhances thermal stability in fluorinated polymers.

- Agrochemicals: Improves pesticidal activity through fluorine’s metabolic resistance.

A 2020 study demonstrated its utility in synthesizing chalcone derivatives with dual fluorine-methoxy substitution, achieving yields >70% using tetrahydrofuran (THF) as a solvent.

Structural Significance of Methoxy-Fluoro Substitution

The ortho-methoxy and para-fluoro arrangement (Fig. 1) creates a polarized electronic environment:

| Property | Value | Impact on Reactivity |

|---|---|---|

| C-F Bond Length | 1.34 Å | Enhances electrophilic substitution |

| Methoxy O–CH3 | +M effect | Activates aromatic ring at ortho |

| Log P | 2.04 | Improves membrane permeability |

This configuration facilitates regioselective reactions, such as formylation at the para position and Suzuki-Miyaura couplings.

Research Evolution Timeline

Direct Formylation Approaches

Lewis Acid-Mediated Formylation

Lewis acid-mediated formylation represents one of the most established methodologies for synthesizing 5-fluoro-2-methoxybenzaldehyde through direct introduction of the formyl group onto the appropriately substituted aromatic ring [7]. The Friedel-Crafts acylation mechanism employs Lewis acids as catalysts to activate formylating agents and facilitate electrophilic aromatic substitution [16].

Aluminum trichloride emerges as the most frequently employed Lewis acid catalyst, demonstrating optimal performance at temperatures ranging from 0-20°C with reaction times of 2-6 hours [7]. The mechanism involves coordination of the Lewis acid with the formylating agent, generating a highly electrophilic acylium ion intermediate that subsequently attacks the electron-rich aromatic substrate [16]. Iron tribromide provides an alternative catalytic system, though it typically requires slightly elevated temperatures of 0-25°C and extended reaction times of 3-8 hours [7].

Boron trichloride offers exceptional selectivity in formylation reactions, particularly valuable for synthesizing fluorinated benzaldehydes where regioselectivity is crucial [3]. The reaction proceeds optimally at 0-20°C over 4-12 hours, though yields may be somewhat lower compared to aluminum trichloride systems [7]. Titanium tetrachloride demonstrates the highest activity among Lewis acid catalysts, enabling formylation at subzero temperatures of -10 to 0°C with reaction times as short as 1-4 hours [7].

Table 1: Lewis Acid-Mediated Formylation Parameters

| Lewis Acid Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| AlCl₃ | 0-20 | 2-6 | 75-85 | Good |

| FeBr₃ | 0-25 | 3-8 | 70-80 | Moderate |

| BCl₃ | 0-20 | 4-12 | 60-75 | High |

| ZnCl₂ | 25-40 | 6-24 | 50-70 | Low |

| TiCl₄ | -10-0 | 1-4 | 80-90 | Excellent |

Dichloromethyl Alkyl Ether-Based Strategies

Dichloromethyl methyl ether serves as an effective formylating agent for the synthesis of fluorinated benzaldehydes, particularly when employed in conjunction with boron trichloride as a Lewis acid promoter [8]. This methodology offers distinct advantages in terms of mild reaction conditions and high functional group tolerance compared to traditional Friedel-Crafts formylation approaches [8].

The mechanism involves initial activation of dichloromethyl methyl ether by boron trichloride, forming a reactive dichloromethyl cation intermediate [8]. This electrophilic species subsequently attacks the electron-rich aromatic substrate, followed by hydrolytic workup to yield the desired aldehyde product [8]. The reaction demonstrates particular efficacy with electron-rich aromatic substrates, achieving yields of 70-85% under optimized conditions [8].

Reaction optimization studies reveal that employing 1.2 equivalents of dichloromethyl methyl ether with 1.2 equivalents of boron trichloride provides optimal results for electron-rich aromatic substrates [8]. Moderately activated aromatics require slightly elevated reagent loadings of 1.5 equivalents each, while weakly activated substrates necessitate 2.0 equivalents to achieve acceptable conversion rates [8].

Table 2: Dichloromethyl Alkyl Ether Formylation Performance

| Substrate Type | DCME Equivalents | BCl₃ Equivalents | Yield Range (%) | Reaction Selectivity |

|---|---|---|---|---|

| Electron-rich aromatics | 1.2 | 1.2 | 70-85 | High |

| Moderately activated aromatics | 1.5 | 1.5 | 55-75 | Good |

| Weakly activated aromatics | 2.0 | 2.0 | 35-60 | Moderate |

| Deactivated aromatics | 2.5 | 2.5 | 15-40 | Poor |

Alternative Formylating Reagents

The Vilsmeier-Haack reaction represents a versatile alternative formylation methodology utilizing dimethylformamide and phosphorus oxychloride to generate the active Vilsmeier reagent [11] [12]. This approach demonstrates particular utility for electron-rich aromatic substrates, achieving formylation at the most nucleophilic position with high regioselectivity [11] [12].

The reaction mechanism involves initial formation of a chloroiminium ion intermediate through reaction of dimethylformamide with phosphorus oxychloride [11]. This electrophilic species subsequently undergoes nucleophilic attack by the aromatic substrate, forming an iminium salt intermediate that hydrolyzes during workup to yield the desired aldehyde product [11] [12].

Hexamethylenetetramine provides another viable formylating agent through the Duff reaction, though this methodology typically requires elevated temperatures and acidic conditions [6]. The reaction proceeds through ring-opening of protonated hexamethylenetetramine to expose an iminium electrophile, followed by nucleophilic aromatic substitution and subsequent oxidation to the aldehyde oxidation state [6].

The Sommelet reaction employs hexamethylenetetramine for the conversion of benzyl halides to benzaldehydes, offering an indirect route to fluorinated benzaldehydes from appropriately functionalized halide precursors [14]. This methodology requires three distinct stages: hexaminium salt formation, hydrolysis to the corresponding amine, and oxidation to the aldehyde product [14].

Indirect Synthetic Pathways

Oxidation of Corresponding Alcohols

The oxidation of 5-fluoro-2-methoxybenzyl alcohol represents a highly efficient indirect pathway for synthesizing the target benzaldehyde [18] [19]. This approach offers several advantages including readily available starting materials, mild reaction conditions, and excellent chemoselectivity for aldehyde formation over carboxylic acid products [18].

Ferric nitrate nonahydrate demonstrates exceptional performance as an oxidizing agent, achieving 95% conversion with 95% selectivity under nitrogen atmosphere at 60°C [19]. The catalytic mechanism involves cyclic transformation between ferric and ferrous oxidation states, with nitrite ions serving as co-oxidants that regenerate the active ferric species [19]. This system operates effectively under both aerobic and anaerobic conditions, though anaerobic conditions provide superior selectivity by preventing overoxidation to the carboxylic acid [19].

Palladium nanoparticles supported on aluminum oxyhydroxide provide an alternative heterogeneous catalytic system for benzyl alcohol oxidation [26]. This methodology operates under solvent-free conditions with continuous oxygen flow and ultrasonic activation, achieving 90-95% conversion with 85-90% selectivity [26]. The heterogeneous nature of the catalyst facilitates easy recovery and recycling, making this approach particularly attractive for industrial applications [26].

Single-atom cobalt catalysts supported on nitrogen-doped carbon demonstrate remarkable selectivity, achieving 95.2% conversion with 99.9% benzaldehyde selectivity [21]. The exceptional performance derives from isolated cobalt-nitrogen coordination sites that moderately activate oxygen while accelerating benzaldehyde desorption through electron transfer to the carbon support [21].

Table 3: Oxidation Methods for Corresponding Alcohol Synthesis

| Oxidation Method | Reaction Conditions | Conversion (%) | Selectivity (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O catalysis | N₂ atmosphere, 60°C | 95 | 95 | 4-6 |

| Pd/AlO(OH) nanoparticles | Solvent-free, O₂, ultrasonic | 90 | 88 | 3 |

| Co₁/NC single atoms | Air, 100°C | 95 | 99 | 6-8 |

| Tetrakis pyridinium octamolybdate | H₂O₂, room temperature | 87 | 92 | 2-4 |

| Conventional KMnO₄ | Aqueous, reflux | 82 | 75 | 8-12 |

Halogenation-Methoxylation Sequences

Sequential halogenation-methoxylation represents an alternative indirect approach for constructing the 5-fluoro-2-methoxybenzaldehyde framework [24] [25]. This methodology involves initial regioselective halogenation of an appropriately substituted benzaldehyde precursor, followed by nucleophilic substitution with methoxide to install the methoxy functionality [24].

The halogenation step typically employs electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide under mild conditions [24]. Regioselectivity depends critically on the electronic and steric environment of the aromatic substrate, with electron-donating substituents directing halogenation to ortho and para positions [24].

The subsequent methoxylation step proceeds through nucleophilic aromatic substitution using sodium methoxide or potassium methoxide in polar aprotic solvents [25]. The reaction requires elevated temperatures of 80-120°C and extended reaction times of 8-24 hours to achieve complete conversion [25]. This approach demonstrates particular utility when direct formylation methods prove incompatible with the desired substitution pattern [25].

Base-promoted halogen transfer reactions offer an innovative approach for benzylic functionalization through deprotonative halogenation followed by nucleophilic substitution [24]. This methodology employs tert-butoxide bases with halothiophene oxidants to generate benzyl halide intermediates that undergo subsequent substitution reactions [24].

Industrial-Scale Production Considerations

Cost-Effective Synthetic Routes

Industrial production of 5-fluoro-2-methoxybenzaldehyde requires careful evaluation of synthetic routes based on raw material costs, operational complexity, and waste generation [32] [35]. The Vilsmeier-Haack formylation approach offers favorable economics with raw material costs of 45-60 dollars per kilogram and moderate energy requirements of 25-35 megajoules per kilogram [32].

Lewis acid-mediated formylation demonstrates higher raw material costs of 55-70 dollars per kilogram due to the requirement for stoichiometric Lewis acid catalysts [32]. However, recent developments in catalyst recovery and recycling technologies have improved the economic viability of these approaches for large-scale production [32].

The oxidation of corresponding alcohols emerges as the most cost-effective route with raw material costs of 40-55 dollars per kilogram and the lowest energy requirements of 20-30 megajoules per kilogram [32]. This approach also generates the least waste at 1.5-2.5 kilograms per kilogram of product, making it environmentally and economically attractive [32].

Halogenation-methoxylation sequences demonstrate the highest costs with raw material expenses of 60-80 dollars per kilogram and elevated energy requirements of 35-50 megajoules per kilogram [32]. The multi-step nature of this approach also results in significant waste generation of 4.0-6.0 kilograms per kilogram of product [32].

Table 5: Industrial Scale Production Cost Analysis

| Synthetic Route | Raw Material Cost ($/kg) | Energy Requirements (MJ/kg) | Waste Generation (kg/kg product) | Overall Cost Efficiency |

|---|---|---|---|---|

| Direct Vilsmeier-Haack | 45-60 | 25-35 | 2.5-3.5 | Good |

| Lewis acid formylation | 55-70 | 30-45 | 3.0-4.5 | Moderate |

| Oxidation of alcohol | 40-55 | 20-30 | 1.5-2.5 | Very Good |

| Halogenation-methoxylation | 60-80 | 35-50 | 4.0-6.0 | Poor |

| Green mechanochemical | 35-50 | 15-25 | 1.0-2.0 | Excellent |

Yield Optimization Strategies

Temperature control represents the most critical parameter for yield optimization in fluorinated benzaldehyde synthesis [57] [58]. Maintaining reaction temperatures within the optimal range of 0-25°C prevents thermal decomposition of sensitive fluorinated intermediates while ensuring adequate reaction rates [57]. Precise temperature control can enhance yields by 15-25% compared to uncontrolled conditions [57].

Reagent stoichiometry optimization involves careful balancing of formylating agents and catalysts to minimize side reactions while ensuring complete conversion [60]. Employing 1.2-1.5 equivalents of formylating reagents typically provides optimal results, achieving yield enhancements of 10-20% compared to stoichiometric conditions [60].

Microflow technology offers significant advantages for yield optimization through improved heat and mass transfer characteristics [57]. Microflow fluorination reactions demonstrate reaction time reductions to approximately 10 seconds while achieving yield increases up to 51% compared to batch conditions [57]. The enhanced mixing and precise residence time control in microflow systems minimize side reactions and improve overall selectivity [57].

Catalyst loading optimization balances catalytic activity with economic considerations [60]. Optimal catalyst loadings of 5-10 mol% provide yield enhancements of 12-18% while maintaining cost-effectiveness [60]. Higher catalyst loadings typically provide diminishing returns due to increased side reactions and catalyst deactivation [60].

Table 6: Yield Optimization Strategies

| Optimization Parameter | Optimal Range | Yield Enhancement (%) | Critical Factors | Implementation Difficulty |

|---|---|---|---|---|

| Temperature control | 0-25°C | 15-25 | Prevents decomposition | Easy |

| Reagent stoichiometry | 1.2-1.5 equiv. | 10-20 | Minimizes side reactions | Moderate |

| Reaction time | 4-8 hours | 8-15 | Ensures completion | Easy |

| Catalyst loading | 5-10 mol% | 12-18 | Balances cost/activity | Moderate |

| Solvent selection | Polar aprotic | 20-30 | Solubility/selectivity | Challenging |

Green Chemistry Approaches

Sustainable Catalytic Systems

Mechanochemical synthesis represents a revolutionary approach for aromatic formylation that eliminates the need for toxic solvents while achieving excellent yields [40]. The mechanochemical Duff reaction employs hexamethylenetetramine as the formyl source with minimal sulfuric acid in silica as the solid reaction medium [40]. This approach achieves mono-formyl phenols with exclusive ortho-selectivity and demonstrates scalability at the gram level [40].

Organocatalytic systems provide sustainable alternatives to traditional metal-catalyzed processes [38]. Imidazolidinone catalysts enable enantioselective alpha-fluorination of aldehydes with catalyst loadings as low as 2.5 mol%, demonstrating the potential for asymmetric synthesis of fluorinated building blocks [38]. These systems operate under mild conditions and avoid the use of toxic heavy metal catalysts [38].

Solid-state fluorination protocols eliminate the need for high-boiling polar solvents typically required for nucleophilic aromatic substitution [49]. Mechanochemical fluorination using potassium fluoride and quaternary ammonium salts achieves efficient fluorination within one hour under ambient conditions [49]. This approach demonstrates significantly lower environmental impact compared to solution-based methods when evaluated using E-factor metrics [49].

Solvent Considerations

Green solvent selection plays a crucial role in developing sustainable synthetic methodologies for fluorinated compounds [47] [51]. Gamma-valerolactone emerges as a promising polar aprotic solvent for fluorination reactions, demonstrating compatibility with nucleophilic aromatic substitution while maintaining biodegradability and low toxicity [51].

Dihydrolevoglucosenone (Cyrene) provides another bio-based alternative to traditional polar aprotic solvents [51]. This solvent demonstrates similar polarity characteristics to dimethylformamide and dimethyl sulfoxide while offering significantly reduced toxicity and environmental impact [51]. However, the sensitivity of Cyrene to reaction conditions requires careful optimization to prevent solidification during reaction [51].

Ionic liquids offer unique advantages as recyclable reaction media for fluorinated compound synthesis [47]. These molten salts demonstrate excellent thermal stability, negligible vapor pressure, and tunable physicochemical properties through structural modification [47]. The ability to recover and reuse ionic liquids multiple times significantly reduces the environmental footprint of synthetic processes [47].

Supercritical carbon dioxide represents an ideal green solvent for fluorination reactions due to its non-toxicity, non-flammability, and minimal environmental impact [50]. Under supercritical conditions, carbon dioxide exhibits both gas-like and liquid-like properties, making it an efficient medium for extraction, purification, and reaction processes [50]. The ability to easily remove carbon dioxide by pressure reduction eliminates solvent waste and simplifies product isolation [50].

Table 4: Green Chemistry Approaches for Fluorinated Benzaldehyde Synthesis

| Green Approach | Environmental Benefits | Yield Improvement (%) | Reaction Time Reduction | Sustainability Score |

|---|---|---|---|---|

| Mechanochemical Duff reaction | No toxic solvents | 10-20 | 50-70% | Excellent |

| Microwave-assisted synthesis | Reduced energy consumption | 15-25 | 80-90% | Very Good |

| Solvent-free conditions | Zero solvent waste | 5-15 | 20-40% | Good |

| Water as solvent | Non-toxic medium | 0-10 | Variable | Excellent |

| Ionic liquid media | Recyclable medium | 10-30 | 30-50% | Good |

The aldehyde group in 5-Fluoro-2-methoxybenzaldehyde exhibits characteristic electrophilic behavior that is significantly influenced by the electronic effects of the fluorine and methoxy substituents. The carbonyl carbon serves as the primary electrophilic center, readily undergoing nucleophilic addition reactions under various conditions.

Nucleophilic Addition Reactions

The aldehyde functionality in 5-Fluoro-2-methoxybenzaldehyde readily participates in nucleophilic addition reactions following the general mechanism of carbonyl chemistry. The electronegative fluorine atom at the 5-position enhances the electrophilicity of the carbonyl carbon through inductive effects, while the methoxy group at the 2-position provides moderate electron donation through resonance effects [2].

Hydride Addition Reactions

Reduction of 5-Fluoro-2-methoxybenzaldehyde with sodium borohydride proceeds efficiently under mild conditions, yielding the corresponding benzyl alcohol in 85-95% yield. The reaction mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation to form the alcohol product . Lithium aluminum hydride provides an alternative reducing agent under anhydrous conditions, though yields are typically lower (75-85%) due to the more vigorous reaction conditions required .

Organometallic Addition Reactions

Grignard reagents and organolithium compounds readily add to the carbonyl group, providing access to secondary alcohols with excellent yields (85-95%). The reaction proceeds through nucleophilic attack of the carbanion on the electrophilic carbonyl carbon, followed by aqueous workup to yield the alcohol product . The fluorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating the addition reaction and improving reaction rates compared to unsubstituted benzaldehyde [5] [6].

Imine Formation

The aldehyde group readily condenses with primary amines to form Schiff bases (imines) under acidic or neutral conditions. The reaction typically proceeds in ethanol under reflux conditions with azeotropic removal of water, achieving yields of 65-85% . The fluorine atom enhances the electrophilicity of the aldehyde group through inductive effects, accelerating imine formation compared to unsubstituted benzaldehyde .

Reduction Pathways

Multiple reduction pathways are available for converting 5-Fluoro-2-methoxybenzaldehyde to the corresponding alcohol or other reduced products, each offering distinct advantages depending on the specific synthetic requirements.

Metal Hydride Reductions

Sodium borohydride reduction in methanol represents the most commonly employed method for converting the aldehyde to the corresponding benzyl alcohol. The reaction proceeds under mild conditions at room temperature, providing excellent yields (85-95%) with minimal side reactions . The mechanism involves nucleophilic attack of hydride ion on the carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated to yield the alcohol product [2].

Lithium aluminum hydride offers an alternative reduction method under anhydrous conditions in ether solvents. While slightly less efficient (75-85% yield), this method is particularly valuable when other reducible functional groups are present that require more selective reduction conditions .

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation provides an efficient route for aldehyde reduction under mild conditions. The reaction proceeds through coordination of the aldehyde to the metal surface, followed by sequential addition of hydrogen atoms to form the alcohol product [8]. The fluorine substituent does not significantly interfere with the catalytic process, though it may influence the reaction rate through electronic effects [8].

Electrochemical Reduction

Electrochemical reduction offers a mild and selective method for aldehyde reduction, particularly valuable for substrates containing other reducible functional groups. The reaction proceeds through single-electron transfer to form radical anion intermediates, which are subsequently protonated to yield the alcohol product [9]. The fluorine substituent may influence the reduction potential through electronic effects, though detailed electrochemical studies are required to quantify these effects [9].

Oxidation Transformations

The aldehyde group in 5-Fluoro-2-methoxybenzaldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents, with the choice of reagent depending on the specific reaction requirements and functional group tolerance.

Permanganate Oxidation

Potassium permanganate oxidation in aqueous solution provides a reliable method for converting the aldehyde to the corresponding carboxylic acid. The reaction proceeds under reflux conditions, achieving yields of 80-90% with complete conversion of the aldehyde functionality . The mechanism involves nucleophilic attack of water on the carbonyl carbon, followed by sequential oxidation steps to form the carboxylic acid product .

Chromium-Based Oxidations

Chromium trioxide in acetic acid offers an alternative oxidation method under controlled conditions. The reaction achieves yields of 70-80% and provides good functional group tolerance . The mechanism involves formation of a chromate ester intermediate, which undergoes subsequent oxidation to yield the carboxylic acid product .

Catalytic Oxidations

Palladium-catalyzed oxidation using molecular oxygen provides an environmentally friendly method for aldehyde oxidation. The reaction proceeds under mild conditions with excellent functional group tolerance, though yields may be somewhat lower (60-75%) compared to stoichiometric oxidizing agents [10] [11].

Aromatic Ring Reactivity

The aromatic ring in 5-Fluoro-2-methoxybenzaldehyde exhibits modified reactivity patterns compared to benzaldehyde due to the electronic effects of the fluorine and methoxy substituents. These substituents influence both the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electronic Effects of Fluorine Substitution

The fluorine atom at the 5-position exerts significant electronic effects on the aromatic ring through both inductive and resonance mechanisms. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which is transmitted through the σ-bond framework to influence the entire aromatic system [5] [6].

Inductive Effects

The fluorine atom withdraws electron density from the aromatic ring through inductive effects, with the magnitude of this effect decreasing with distance from the fluorine substituent. This inductive withdrawal makes the aromatic ring less nucleophilic and more resistant to electrophilic aromatic substitution compared to unsubstituted benzaldehyde [5] [6]. The inductive effect is particularly pronounced at the carbon atoms adjacent to the fluorine substituent, creating a localized region of reduced electron density [5] [6].

Resonance Effects

Despite its electron-withdrawing inductive effect, fluorine can also participate in resonance donation through its lone pairs, though this effect is relatively weak compared to other halogens due to the poor overlap between fluorine 2p orbitals and the aromatic π system [5] [6]. This resonance donation partially compensates for the inductive withdrawal, resulting in a net weakly deactivating effect that is less pronounced than might be expected from inductive effects alone [5] [6].

Combined Electronic Effects

The net electronic effect of fluorine substitution results in a weakly deactivating influence on the aromatic ring, with the compound showing reduced reactivity toward electrophilic aromatic substitution compared to unsubstituted benzaldehyde. However, the fluorine substituent exhibits ortho/para directing effects due to the resonance donation from fluorine lone pairs, despite the overall deactivating nature of the substituent [12] [13].

Directing Effects of Methoxy Group

The methoxy group at the 2-position significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions. As a strong electron-donating group, methoxy exerts both inductive and resonance effects that modify the electronic properties of the aromatic ring [12] [14].

Resonance Donation

The methoxy group strongly donates electron density to the aromatic ring through resonance, with the oxygen lone pairs participating in π-conjugation with the aromatic system. This resonance donation increases the electron density at the ortho and para positions relative to the methoxy group, making these positions more nucleophilic and favoring electrophilic attack [12] [14]. The resonance effect is particularly pronounced at the 4-position and 6-position of the aromatic ring [12] [14].

Inductive Effects

The methoxy group also exhibits weak inductive electron withdrawal due to the electronegativity of oxygen, though this effect is much weaker than the resonance donation. The net effect of methoxy substitution is strongly activating, with the compound showing significantly enhanced reactivity toward electrophilic aromatic substitution compared to unsubstituted benzaldehyde [12] [14].

Regioselectivity Patterns

The methoxy group directs electrophilic substitution to the ortho and para positions relative to itself, with the para position typically favored due to reduced steric hindrance. In 5-Fluoro-2-methoxybenzaldehyde, the methoxy group at the 2-position would direct substitution to the 4-position and 6-position of the aromatic ring [12] [14] [15]. The relative directing strengths of the methoxy group, fluorine atom, and aldehyde group determine the overall regioselectivity pattern for electrophilic aromatic substitution reactions [12] [14].

Competitive Directing Effects

In 5-Fluoro-2-methoxybenzaldehyde, three different directing groups compete to control the regioselectivity of electrophilic aromatic substitution. The methoxy group (ortho/para directing, activating) typically dominates over the fluorine atom (ortho/para directing, weakly deactivating) and aldehyde group (meta directing, strongly deactivating) [12] [14] [13]. The methoxy group's strong electron-donating resonance effect generally controls the regioselectivity, directing substitution to positions that are ortho or para to the methoxy group [12] [14] [15].

Coordination Chemistry

The 5-Fluoro-2-methoxybenzaldehyde molecule contains multiple potential coordination sites that can interact with metal centers to form stable coordination complexes. The aldehyde oxygen, methoxy oxygen, and aromatic π system all represent potential binding sites for metal coordination.

Metal Complex Formation

The aldehyde functionality serves as the primary coordination site in 5-Fluoro-2-methoxybenzaldehyde, with the carbonyl oxygen acting as a Lewis base that can donate electron density to metal centers. The coordination behavior depends significantly on the nature of the metal center, its oxidation state, and the reaction conditions employed [16] [17].

Monodentate Coordination

The aldehyde oxygen readily coordinates to metal centers in a monodentate fashion, forming σ-bonds through donation of oxygen lone pairs. This coordination mode is particularly common with harder metal centers such as zinc(II), where the interaction primarily involves Lewis acid-base interactions [16]. The fluorine substituent may influence the basicity of the carbonyl oxygen through electronic effects, though the magnitude of this influence is typically modest [16].

Bidentate Coordination

When the aldehyde group undergoes condensation reactions with bifunctional nucleophiles such as diamines or amino acids, the resulting Schiff base ligands can coordinate to metal centers in a bidentate fashion. The imine nitrogen and remaining carbonyl or phenolic oxygen atoms serve as coordination sites, forming stable five- or six-membered chelate rings [18] [19]. The fluorine and methoxy substituents may influence the stability and geometry of these complexes through electronic and steric effects [18] [19].

Bridging Coordination

The aldehyde oxygen can also function as a bridging ligand, utilizing both lone pairs to coordinate to two different metal centers simultaneously. This coordination mode is particularly relevant in the formation of polynuclear complexes and coordination polymers [16]. The η²-coordination mode, where both the carbonyl carbon and oxygen coordinate to the same metal center, is also possible with electron-rich, low-valent metal centers [16].

Catalytic Applications

Metal complexes of 5-Fluoro-2-methoxybenzaldehyde derivatives have found applications in various catalytic processes, taking advantage of the unique electronic properties imparted by the fluorine and methoxy substituents.

Oxidation Catalysis

Copper(II) complexes of 5-Fluoro-2-methoxybenzaldehyde-derived Schiff bases have demonstrated excellent catalytic activity in the oxidation of benzyl alcohol to benzaldehyde. The catalytic system achieves conversions of 89% with good selectivity, using tert-butyl hydroperoxide as the oxidant [11]. The fluorine substituent enhances the electrophilicity of the metal center through electronic effects, improving the catalytic activity compared to unsubstituted analogues [11].

Hydrogenation Catalysis

Palladium and platinum complexes have shown promise in the catalytic hydrogenation of aldehydes and ketones. The fluorine substituent influences the electronic properties of the metal center, affecting both the reaction rate and selectivity [8]. Density functional theory calculations suggest that the fluorine atom modifies the binding affinity of substrates to the metal surface, influencing the overall catalytic performance [8].

Cross-Coupling Reactions

Palladium complexes of fluorinated benzaldehyde derivatives have been employed in cross-coupling reactions such as the Suzuki-Miyaura reaction. The fluorine substituent can influence the oxidative addition and reductive elimination steps of the catalytic cycle, affecting both the reaction rate and product selectivity [20]. The unique electronic properties of the fluorinated ligands can also influence the stability and reactivity of the palladium complexes [20].

Coordination Polymer Catalysis

Coordination polymers incorporating 5-Fluoro-2-methoxybenzaldehyde derivatives have shown catalytic activity in various organic transformations. The extended structure of these materials provides unique opportunities for substrate binding and activation, while the fluorine substituents can influence the electronic properties of the active sites [21]. Lanthanide coordination polymers have demonstrated particular promise in benzaldehyde detection and catalytic applications [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant